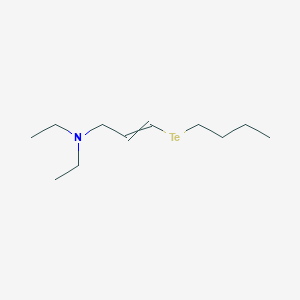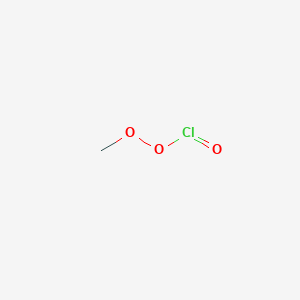![molecular formula C10H14ClN3O2 B12593741 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one CAS No. 651054-87-4](/img/structure/B12593741.png)
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is a complex organic compound with a unique structure that includes an acetyl group, an aminopropyl group, and a chloropyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of pyridinone, followed by the introduction of the acetyl group through an acetylation reaction. The aminopropyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Aplicaciones Científicas De Investigación
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The chloropyridinone core can interact with various receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]acetamide trihydrochloride: This compound shares the aminopropyl and acetyl groups but has a different core structure.
3-Aminopropyltriethoxysilane: This compound contains the aminopropyl group and is used in surface functionalization and polymer chemistry.
Uniqueness
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is unique due to its specific combination of functional groups and the chloropyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
651054-87-4 |
|---|---|
Fórmula molecular |
C10H14ClN3O2 |
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
3-acetyl-2-(3-aminopropylamino)-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(15)9-7(16)5-8(11)14-10(9)13-4-2-3-12/h5H,2-4,12H2,1H3,(H2,13,14,16) |
Clave InChI |
ZDQYBEDHVREKCA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC(=CC1=O)Cl)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)

![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)







![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)

